Sodium sulfide nonahydrate

Beschreibung

Significance of Hydrated Sulfides in Contemporary Chemical Systems

Hydrated sulfides, such as sodium sulfide (B99878) nonahydrate, play a crucial role in modern chemical systems due to their ability to act as a source of sulfide ions (S²⁻) in aqueous environments. This property is fundamental to numerous applications, including the synthesis of metal sulfide nanoparticles and the treatment of wastewater by precipitating heavy metal ions. haramaya.edu.ettaylorandfrancis.com The water of hydration in these compounds is not merely a passive component; it influences the crystal structure and reactivity of the salt. wikipedia.org For instance, the nonahydrate form of sodium sulfide has a specific crystal structure where the sulfide anion is hydrogen-bonded to water molecules, which is critical for its role in developing advanced materials like semiconductors. wikipedia.orgpubcompare.ai The unique hydration structure facilitates complex ionic interactions that are pivotal in emerging nanotechnology and advanced material synthesis. pubcompare.ai

Overview of Research Trajectories for Sodium Sulfide Nonahydrate

Current research on this compound is diverse and expanding. A significant area of investigation is its application in materials science, particularly in the synthesis of semiconductor nanoparticles like cadmium sulfide (CdS) and zinc sulfide (ZnS). haramaya.edu.et In these processes, this compound serves as a readily available and controllable source of sulfide ions. haramaya.edu.et Another prominent research direction is its use in organic synthesis. It is employed as a potent reducing agent, for instance, in the reduction of nitroaromatic compounds to amines, a reaction known as the Zinin reaction. wikipedia.org Furthermore, it serves as a nucleophile for the synthesis of various sulfur-containing organic compounds, such as thioethers and heterocyclic compounds. wikipedia.orgresearchgate.net There is also growing interest in its role in the development of thermochemical energy storage systems, where its hydration and dehydration cycles can be harnessed for heat storage. researchgate.net

Scope and Contribution to Inorganic and Organic Chemistry Disciplines

This compound has made substantial contributions across both inorganic and organic chemistry.

Inorganic Chemistry: In the realm of inorganic chemistry, its primary role is as a precipitating agent for heavy metals in water treatment and metallurgical processes. taylorandfrancis.cominspenet.com It is also a key component in the synthesis of various inorganic materials. For example, it is used to prepare metal sulfides, which have important applications in electronics and optics. haramaya.edu.etpubcompare.ai Its use in the flotation of minerals is another significant application, where it modifies the surface of oxide minerals to facilitate their separation. taylorandfrancis.com

Organic Chemistry: In organic chemistry, this compound is a valuable reagent for introducing sulfur into organic molecules. researchgate.net It is used in the synthesis of thioethers, disulfides, and various sulfur-containing heterocycles. researchgate.net Its reducing properties are harnessed in reactions like the conversion of nitro groups to amino groups. wikipedia.org A notable application is in the synthesis of sulfur dyes and other organic compounds used in various industries. wikipedia.orgguidechem.com

The following table summarizes some of the key applications of this compound in chemical research:

| Field | Application | Function of this compound |

| Materials Science | Synthesis of semiconductor nanoparticles (e.g., CdS, ZnS) | Source of sulfide ions |

| Organic Synthesis | Reduction of nitro compounds (Zinin reaction) | Reducing agent |

| Organic Synthesis | Synthesis of thioethers and sulfur heterocycles | Nucleophilic sulfur source |

| Environmental Chemistry | Wastewater treatment | Precipitating agent for heavy metals |

| Metallurgy | Ore flotation | Surface modifying agent |

| Energy Storage | Thermochemical heat storage | Active material in hydration/dehydration cycles |

Eigenschaften

IUPAC Name |

disodium;sulfanide;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.9H2O.H2S/h;;10*1H2/q2*+1;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWDWSKWUEDSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H19Na2O9S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858820 | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-84-4 | |

| Record name | Sodium sulfide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide nonahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic and Structural Investigations of Sodium Sulfide Nonahydrate

X-ray Crystallography Studies of the Nonahydrate Crystalline Form

X-ray crystallography has been an indispensable tool in determining the precise three-dimensional structure of sodium sulfide (B99878) nonahydrate. These studies have revealed that the compound crystallizes in a tetragonal system. chemicalbook.com The fundamental unit of the crystal lattice consists of sodium ions, sulfide ions, and water molecules arranged in a highly ordered and repeating pattern.

Elucidation of Hydrogen Bonding Networks Involving Sulfide Anions and Water Molecules

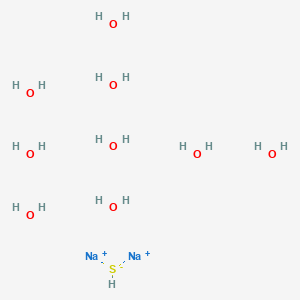

A key feature of the sodium sulfide nonahydrate structure is the extensive network of hydrogen bonds. The sulfide anion (S²⁻) is a strong hydrogen bond acceptor. In the nonahydrate form, each sulfide ion is surrounded by and hydrogen-bonded to 12 water molecules. wikipedia.org This extensive hydration shell plays a crucial role in stabilizing the sulfide ion within the crystal lattice.

The hydrogen bonds are not static; they form a dynamic network where water molecules act as bridges, connecting the sulfide anions and creating a robust, three-dimensional framework. This intricate network is fundamental to the stability of the hydrated crystal form. For comparison, in sodium sulfide pentahydrate (Na₂S·5H₂O), the sulfide ion is also encased by an array of hydrogen bonds. wikipedia.org

Analysis of Sodium Ion Coordination Environment within the Hydrate (B1144303) Structure

| Parameter | Value |

| Crystal System | Tetragonal chemicalbook.com |

| Density | 1.43 g/cm³ chemicalbook.comjamgroupco.com |

| Melting Point | ~50 °C wikipedia.orgjamgroupco.com |

Morphological Characterization of this compound Crystals

The external shape, or morphology, of this compound crystals is a direct reflection of their internal atomic arrangement and can be influenced by the conditions under which they are formed.

Scanning Electron Microscopy (SEM) Analysis of Crystal Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography of crystals at high magnification. SEM images of this compound reveal important details about its crystal habit. researchgate.net Well-defined, angular crystals are typically observed, although their exact form can vary. researchgate.net Some studies have shown that the surface of the nonahydrate crystals can be covered with pores. researchgate.net After repeated cycles of hydration and dehydration, the morphology can change significantly, with the crystals taking on a more porous, sponge-like appearance. researchgate.net

Influence of Recrystallization Methods on Crystal Formation and Definition

The method used to recrystallize this compound has a profound impact on the resulting crystal size, shape, and purity. researchgate.net Standard suspension cooling crystallization techniques can be employed to produce well-defined crystals from a solution. researchgate.netresearchgate.net The cooling profile during crystallization is a critical parameter that is determined from the solubility curves of the different hydrate forms. researchgate.net

Rapid cooling can lead to the formation of smaller, less-defined crystals or even amorphous solids, while slow, controlled cooling allows for the growth of larger, more perfect crystals. For instance, cooling a warm solution of this compound to room temperature results in a suspension of nonahydrate crystals. researchgate.net The presence of impurities can also affect crystal growth, sometimes leading to the formation of different crystal habits or the inclusion of other phases. reddit.com For example, the presence of sodium carbonate, formed by the reaction of sodium sulfide with carbon dioxide from the air, has been observed in some samples. researchgate.net

Phase Behavior and Transitions of Sodium Sulfide Hydrates

Sodium sulfide can exist in several different hydration states, each with its own distinct crystal structure and range of stability. The transitions between these phases are governed by temperature and water vapor pressure. The nonahydrate (Na₂S·9H₂O) is just one of these forms, and its relationship to the other hydrates, such as the pentahydrate (Na₂S·5H₂O), is important for its handling and application. researchgate.net

A significant phase transition occurs at approximately 49°C, where the nonahydrate transforms to the pentahydrate and a saturated solution of sodium sulfide is formed. researchgate.netresearchgate.net Further heating can lead to other phase changes, including the partial dissolution of the pentahydrate at around 83°C. researchgate.net These phase transitions are accompanied by changes in physical properties, such as density, which can lead to volume expansion and contraction of the material. researchgate.net Understanding this phase behavior is crucial for applications where the material may be subjected to temperature cycling. researchgate.net

| Hydrate Form | Key Phase Transition |

| Nonahydrate (Na₂S·9H₂O) | Transitions to pentahydrate at ~49°C researchgate.netresearchgate.net |

| Pentahydrate (Na₂S·5H₂O) | Partially dissolves at ~83°C researchgate.net |

Thermodynamic Analysis of Nonahydrate to Pentahydrate Phase Transitions

The phase transition between this compound (Na₂S·9H₂O) and sodium sulfide pentahydrate (Na₂S·5H₂O) is a critical aspect of its thermodynamic behavior. Research indicates that this transition is not a simple solid-state transformation but involves the formation of a liquid phase. At a temperature of 49°C, this compound transforms into the pentahydrate form, and this process is accompanied by the simultaneous formation of a sodium sulfide solution. researchgate.netresearchgate.net This characteristic is a significant consideration in applications such as thermal energy storage, where phase change materials are utilized.

The thermal decomposition of this compound is a stepwise process that results in the formation of several intermediate hydrates before reaching the anhydrous state. publications.gc.ca The heats and free energies associated with these dehydration reactions have been estimated from stability data as a function of temperature and water vapor partial pressure. publications.gc.ca While specific thermodynamic values for the nonahydrate to pentahydrate transition are part of a broader set of thermodynamic functions derived for the sodium sulfide-water system, the key transition temperature is well-established. researchgate.net

The table below summarizes the key phase transition temperature for this compound.

| Transition | Temperature | Accompanying Phenomenon |

| This compound to Pentahydrate | 49°C | Formation of a sodium sulfide solution |

This interactive table is based on data from multiple research sources. researchgate.netresearchgate.net

Further transformations occur at higher temperatures. For instance, at 83°C, the pentahydrate structure begins to partially dissolve, again forming a sodium sulfide solution. researchgate.netresearchgate.net This behavior underscores the importance of precise temperature control when utilizing sodium sulfide hydrates in practical applications to prevent unwanted liquefaction of the material. researchgate.net The transitions between the different hydration states are believed to be topotactic, meaning the crystal lattice of the product phase has a specific orientation relative to the parent phase. researchgate.net

Impact of Temperature and Water Vapor Pressure on Hydrate Stability and Transformations

The stability and transformation of this compound are intrinsically linked to the surrounding temperature and water vapor pressure. The various hydrated forms of sodium sulfide, including the nonahydrate and pentahydrate, exist under specific conditions of these two parameters. publications.gc.ca The relationship between vapor pressure and temperature dictates the equilibrium state for each hydration level.

For a given temperature, there is a specific water vapor pressure at which a particular hydrate is stable. If the partial pressure of water vapor in the environment is lower than the equilibrium vapor pressure of the hydrate, it will tend to lose water and transform into a lower hydrate or the anhydrous form. Conversely, if the ambient water vapor pressure is higher, a lower hydrate can absorb water and transition to a higher hydrate. This dynamic is fundamental to the application of sodium sulfide hydrates in thermochemical heat storage systems, where the material is cycled between different hydration states to store and release heat. researchgate.netresearchgate.net

The hydration and dehydration processes are influenced by the mobility of water molecules within the crystal structure. The transition from sodium sulfide pentahydrate to a dihydrate form (Na₂S·2H₂O) is thought to be a topotactic process where water molecules are removed from the crystal, followed by a structural rearrangement. researchgate.net The hydration process itself can be described as a solid-solid phase transition that is mobilized by a wetting layer, with the mobility of this layer increasing as the water vapor pressure rises. acs.org

The stability of the different hydrates as a function of temperature and water vapor pressure is summarized in the conceptual table below.

| Hydrate Form | Relative Temperature | Relative Water Vapor Pressure |

| This compound (Na₂S·9H₂O) | Lower | Higher |

| Sodium Sulfide Pentahydrate (Na₂S·5H₂O) | Intermediate | Intermediate |

| Lower Hydrates (e.g., Na₂S·2H₂O) | Higher | Lower |

| Anhydrous Sodium Sulfide (Na₂S) | Highest | Lowest |

This interactive table illustrates the general stability trends of sodium sulfide hydrates.

It is crucial to note that for applications like chemical heat pumps, regeneration temperatures must be carefully managed. For the sodium sulfide-water system, exceeding 83°C is generally avoided to prevent the partial melting of the pentahydrate salt hydrate, which would be detrimental to the system's performance. researchgate.net The physical instability arising from these phase transitions can lead to the destabilization of the salt bed within a thermochemical system. researchgate.netresearchgate.net

Advanced Synthesis Methodologies and Fabrication Techniques

Laboratory Synthesis Approaches for High Purity Sodium Sulfide (B99878) Nonahydrate

For research and specialized applications requiring high purity, laboratory synthesis methods are employed to produce sodium sulfide with minimal impurities. These approaches offer greater control over the reaction conditions and the final product's characteristics.

2 Na + S → Na₂S wikipedia.org

The use of anhydrous media is critical to prevent the formation of unwanted byproducts and to handle the reactive sodium metal safely. The resulting anhydrous sodium sulfide can then be carefully hydrated to form the nonahydrate.

Commercial sodium sulfide hydrate (B1144303) flakes (Na₂S·xH₂O) often serve as a starting material for obtaining higher purity forms in the laboratory. researchgate.net These flakes can be dehydrated and purified through a multi-step process.

The initial step involves dehydration by heating the ground powder under vacuum. This is often performed in stages, for instance, at 70°C and then at 150°C, to remove the water of hydration. researchgate.net However, this process can leave behind impurities such as polysulfides (Na₂Sₓ) and oxysulfur compounds. researchgate.net

Subsequent purification is necessary to remove these residual impurities. A common and effective method is high-temperature reduction using a hydrogen gas mixture (e.g., 5-50% H₂ in Argon). researchgate.net This purification step is typically carried out at temperatures ranging from 400°C to 900°C, which converts polysulfides and oxysulfides into sodium sulfide. researchgate.net Some protocols suggest that purification can be effectively accomplished at 400°C, which helps prevent auto-oxidation. researchgate.net

| Step | Procedure | Temperature | Atmosphere | Purpose |

|---|---|---|---|---|

| 1. Initial Dehydration | Heating ground flakes | 70-90°C | Vacuum | Remove bulk water of hydration |

| 2. Final Dehydration | Continued heating | 140-150°C | Vacuum | Complete removal of water |

| 3. Purification | Annealing of dehydrated powder | 400-900°C | H₂/Ar gas flow | Reduce polysulfide and oxysulfur impurities |

Solution-based methods offer a direct route to synthesizing both anhydrous and hydrated forms of sodium sulfide at lower temperatures. researchgate.netresearchgate.net One such approach involves reacting hydrogen sulfide with a sodium alkoxide dissolved in a suitable solvent. This method can yield crystalline anhydrous Na₂S directly at temperatures as low as 100°C without requiring further purification. researchgate.net

Another common solution-based synthesis involves bubbling hydrogen sulfide gas through a concentrated sodium hydroxide (B78521) solution. prepchem.comyoutube.com This reaction first forms sodium hydrosulfide (B80085) (NaHS), which is then neutralized with additional sodium hydroxide to produce sodium sulfide. prepchem.com

H₂S + NaOH → NaHS + H₂O

NaHS + NaOH → Na₂S + H₂O

The resulting aqueous solution can be concentrated and cooled to crystallize sodium sulfide nonahydrate (Na₂S·9H₂O). youtube.com Careful control of stoichiometry is important to avoid residual sodium hydroxide or sodium hydrosulfide in the final product. prepchem.com

Industrial-Scale Production and Scalability Considerations

On an industrial scale, the primary goal is the cost-effective production of large quantities of sodium sulfide. The methods employed are robust and designed for continuous or large-batch operation.

The most prevalent industrial method for producing sodium sulfide is the carbothermic reduction of sodium sulfate (B86663) (Na₂SO₄). wikipedia.orgjamgroupco.com This process, also known as the Leblanc process, typically uses a carbon-based reducing agent like coal or coke. jamgroupco.comyoutube.com The raw materials, sodium sulfate and the carbon source, are mixed thoroughly, often in a ratio of approximately 1 part sodium sulfate to 2 parts reducing agent by weight, to ensure complete reduction. jamgroupco.com

The mixture is heated in a furnace, such as a rotary kiln or reverberatory furnace, to high temperatures, generally in the range of 900°C to 1100°C. jamgroupco.com At this temperature, the sodium sulfate is reduced to sodium sulfide, producing carbon dioxide or carbon monoxide as a byproduct. jamgroupco.comecoinvent.org

Na₂SO₄ + 2 C → Na₂S + 2 CO₂ ecoinvent.org

The result is a crude molten product often referred to as "black ash," which contains sodium sulfide along with unreacted carbon, ash, and various impurities like sodium carbonate, sulfite (B76179), and thiosulfate (B1220275). jamgroupco.comchemicaliran.com This crude melt is then typically extracted with water to dissolve the sodium sulfide. chemicaliran.com

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Primary Reactant | Sodium Sulfate (Na₂SO₄) | Sourced from natural deposits or as an industrial byproduct. jamgroupco.com |

| Reducing Agent | Coal, coke, or charcoal | Provides the carbon for the reduction reaction. jamgroupco.com |

| Reactant Ratio (Na₂SO₄:C) | Approx. 1:2 by weight | Ensures complete reduction of the sulfate. jamgroupco.com |

| Reaction Temperature | 900°C - 1100°C | Optimal range for conversion while minimizing side reactions. jamgroupco.com |

| Furnace Type | Rotary kiln, reverberatory furnace | Allows for continuous, large-scale heating of materials. jjhrt.cn |

To produce the hydrated forms, such as this compound, the aqueous solution obtained from extracting the crude melt is further processed. jamgroupco.com The solution is filtered to remove insoluble impurities. chemicaliran.com Optimization of this pathway focuses on the subsequent evaporation and crystallization steps.

By carefully controlling the concentration and temperature of the solution, specific hydrates can be targeted. For instance, evaporating the extraction fluid and allowing it to cool can produce crystals of Na₂S·9H₂O. jamgroupco.com Further evaporation can lead to a solidified product with a 60% Na₂S content. chemicaliran.com

Another industrial pathway involves the reaction of hydrogen sulfide gas with sodium hydroxide solutions, similar to laboratory methods but on a much larger scale. openchemicalengineeringjournal.comimarcgroup.com This is often used to produce sodium hydrosulfide (NaHS), which can then be converted to sodium sulfide. chemicaliran.com Optimization in this process involves managing reaction temperatures (often around 70-90°C), controlling gas and liquid flow rates in absorption towers, and recycling unreacted materials to maximize yield and purity of the final hydrated product. openchemicalengineeringjournal.comimarcgroup.com

Tailored Synthesis for Nanomaterials and Advanced Composites

The versatility of this compound as a reactant is evident in its application in various synthesis routes designed to control the size, morphology, and composition of nanomaterials. These methods are fundamental to producing materials with enhanced catalytic, optical, and electrochemical properties.

Hydrothermal Synthesis Routes for Metal Sulfide Nanomaterials

Hydrothermal synthesis is a prevalent technique for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. researchgate.net In this method, this compound is frequently employed as a sulfur precursor, reacting with metal salts to form highly uniform metal sulfide nanoparticles. The controlled conditions of the hydrothermal reactor allow for precise manipulation of particle size, morphology, and crystallinity. researchgate.net

Iron sulfide nanomaterials are of significant interest for their catalytic properties, particularly in applications like electrochemical water splitting. researchgate.netresearchgate.net In a typical hydrothermal synthesis, an iron source is reacted with this compound under controlled temperature conditions. researchgate.net

One research study demonstrated the synthesis of iron sulfide by varying the concentration of this compound (0.0125 M, 0.025 M, 0.05 M, and 0.1 M) in a hydrothermal sulfidation process conducted at 80°C for 6 hours. researchgate.netresearchgate.net The concentration of the this compound precursor was found to directly influence the resulting material, with higher concentrations leading to the formation of iron sulfide peaks detectable by X-ray diffraction (XRD). researchgate.netresearchgate.net The amount of sulfide ions available in the solution, dictated by the concentration of Na₂S·9H₂O, affects the physical and chemical characteristics of the resulting iron sulfide precipitate. researchgate.net Scanning Electron Microscopy (SEM) analysis revealed that the synthesized iron sulfide material consists of nanoscale particles. researchgate.netresearchgate.net These nanomaterials have shown potential as effective catalysts for the oxygen evolution reaction (OER), a key process in water splitting. researchgate.net

Table 1: Influence of this compound Concentration on Iron Sulfide Synthesis

| Na₂S·9H₂O Concentration (M) | Synthesis Temperature (°C) | Duration (hours) | Observed Result |

| 0.0125 | 80 | 6 | Lower concentration of iron sulfide. researchgate.net |

| 0.025 | 80 | 6 | Lower concentration of iron sulfide. researchgate.net |

| 0.05 | 80 | 6 | Higher concentration, iron sulfide peaks detected. researchgate.net |

| 0.1 | 80 | 6 | Higher concentration, iron sulfide peaks detected. researchgate.net |

Molybdenum disulfide (MoS₂) is a transition metal dichalcogenide with significant applications in catalysis and electronics. irjet.net Hydrothermal synthesis provides a robust method for creating MoS₂ nanostructures with controlled morphologies, such as nanoflowers and nanosheets, by adjusting reaction parameters. scientific.netresearchgate.net In this process, a molybdenum precursor, like sodium molybdate, is reacted with a sulfur source. While various sulfur sources are used, the principle of reacting a metal salt with a sulfur-containing compound under hydrothermal conditions is central. irjet.net

The morphology and crystallinity of MoS₂ can be controlled by varying parameters such as temperature, time, pH, and the specific precursors used. rsc.orgmdpi.com For example, studies have shown that MoS₂ structures can evolve from amorphous nanospheres to crystalline nanoflowers by increasing the hydrothermal temperature. irjet.net The choice of additives and the molar ratio of sulfur to molybdenum are also critical factors that influence the final morphology, which can range from coral-like particles to flower-like spheres and wrapped nano-sheet structures. researchgate.netresearchgate.net Control over these parameters is essential as the catalytic activity of MoS₂ is highly dependent on its structure, with materials possessing abundant active sites and good crystallinity showing enhanced performance. rsc.org

Table 2: Parameters Affecting MoS₂ Morphology in Hydrothermal Synthesis

| Parameter | Effect on Morphology | Reference |

| Temperature | Can transform amorphous nanospheres to crystalline nanoflowers. | irjet.net |

| Reaction Time | Influences the degree of crystallization and structure. | rsc.org |

| pH of Precursor Solution | Adjusting pH can yield different MoS₂ structures. | mdpi.com |

| Additives/Surfactants | Can direct the growth to specific shapes like spheres or flowers. | researchgate.net |

Sol-Gel Methods for Controlled Nanomaterial Fabrication

The sol-gel process is a versatile, low-temperature method for fabricating nanomaterials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This technique offers excellent control over the final product's purity, homogeneity, and texture.

Cadmium Sulfide (CdS) quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties. The sol-gel method can be used for their synthesis, where a cadmium precursor and a sulfur source, such as sodium sulfide, are reacted within a gel matrix. nih.govinoe.ro

In a typical sol-gel synthesis, cadmium acetate (B1210297) can be used as the cadmium source and sodium sulfide as the sulfur precursor. inoe.ro The reaction is often carried out in a silica-based matrix, using a chelating agent like 3-Mercaptopropyltrimethoxysilane to control the reaction and stabilize the resulting nanoparticles. This approach allows for the creation of CdS quantum dots embedded within a stable silica (B1680970) nanomaterial at room temperature. inoe.ro The properties of the resulting CdS QDs, such as their size and emission spectra, are influenced by the synthesis conditions. inoe.ro

Na⁺-beta-alumina is a key solid electrolyte material used in high-temperature sodium-based batteries, such as sodium-sulfur batteries, due to its high sodium ion conductivity. sgu.ac.id The synthesis of this ceramic material is typically achieved through sol-gel methods, which allow for high purity and uniform composition. aip.orgresearchgate.net

The standard sol-gel synthesis for Li⁺-stabilized Na-β”-alumina involves using metal precursors like aluminum nitrate (B79036), sodium nitrate, and lithium nitrate. sgu.ac.idaip.org These precursors are processed using the Pechini method, which employs citric acid and ethylene (B1197577) glycol to form a polymeric gel that is then calcined and sintered at high temperatures (e.g., 1500–1700 °C) to form the final ceramic. sgu.ac.idaip.org While sodium sulfide is a component in the cathode of a sodium-sulfur battery (forming sodium polysulfides during discharge), it is not used as a precursor in the sol-gel synthesis of the Na⁺-beta-alumina electrolyte itself. researchgate.nethonghechem.com The synthesis of the electrolyte focuses on creating a specific crystalline structure of sodium, aluminum, and oxygen, often with a lithium or magnesium stabilizer. aip.orgresearchgate.net

Green Synthesis Approaches for Nanoparticle Generation

Green synthesis methodologies for nanoparticles have gained considerable attention as they offer environmentally benign alternatives to conventional chemical and physical methods. rsc.org These approaches often utilize biological entities like plant extracts or microorganisms, which act as reducing and stabilizing agents, minimizing the use of toxic chemicals and reducing energy consumption. researchgate.netsemanticscholar.org

A facile and eco-friendly route for synthesizing silver sulfide nanoparticles (Ag₂S NPs) involves the use of plant extracts at ambient temperatures. researchgate.netresearchgate.net In one such method, silver sulfide nanoparticles were successfully synthesized from silver nitrate (AgNO₃) and this compound (Na₂S·9H₂O) in the presence of an aqueous extract of rosemary (Rosmarinus officinalis) leaves. semanticscholar.org The reaction, conducted at 27°C, yielded spherical Ag₂S NPs with an average diameter of 14 nm. researchgate.netresearchgate.net The formation of the nanoparticles was confirmed by a surface plasmon resonance peak observed around 355 nm. researchgate.netresearchgate.net

Another study demonstrated the use of Senna occidentalis leaf extract as a reducing, capping, and stabilizing agent for the synthesis of silver sulfide nanoparticles. ijpjournal.com The resulting nanoparticles were generally spherical, with some ellipsoidal shapes, and exhibited antimicrobial properties against various bacteria and fungi. ijpjournal.com

Table 1: Research Findings on Plant Extract-Mediated Synthesis of Ag₂S Nanoparticles

| Plant Extract | Precursors | Particle Shape | Average Particle Size | Key Findings | Reference |

|---|---|---|---|---|---|

| Rosemary (Rosmarinus officinalis) | AgNO₃ and Na₂S·9H₂O | Spherical | 14 nm | Successful synthesis at ambient temperature (27°C); represents a promising, eco-friendly method. | researchgate.netsemanticscholar.orgresearchgate.net |

| Senna occidentalis | Not specified | Spherical with some ellipsoidal | Not specified | Extract acted as a reducing, capping, and stabilizing agent; nanoparticles showed antimicrobial activity. | ijpjournal.com |

Bioreduction presents another green route for the production of iron sulfide (FeS) nanoparticles. This can be achieved using plant extracts or microorganisms. A study demonstrated the synthesis of iron sulfide nanoparticles using this compound (Na₂S·9H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O), with Artemis herba-alba leaves extract serving as both a reducing and stabilizing agent. researchgate.net

In addition to plant-based methods, microbial synthesis is a known pathway for producing iron sulfide nanoparticles. nih.gov Specifically, sulfate-reducing bacteria (SRB) are capable of producing FeS nanoparticles in anoxic environments through their metabolic processes. mdpi.com This biological method can improve the biocompatibility of the resulting nanoparticles and yield particles with high catalytic reactivity and a greater surface area. nih.gov

Fabrication of Silver Nanocubes via Polyol Reduction Mediation

The conventional polyol synthesis of silver nanocubes is often a time-consuming process. nih.gov However, research has demonstrated that the introduction of a trace amount of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) can dramatically accelerate the reaction. nih.govnih.gov This mediation significantly shortens the synthesis time from as long as 16–26 hours to a mere 3–8 minutes. nih.govnih.gov

In this modified polyol process, the presence of sulfide anions is believed to catalyze the reduction of silver ions. nih.gov The addition of Na₂S facilitates the formation of Ag₂S nanoparticles, which act as catalysts. nih.gov By simply adjusting the reaction time in this accelerated synthesis, it is possible to produce monodispersed silver nanocubes with edge lengths ranging from 25 to 45 nm on a relatively large scale. nih.govresearchgate.net This rapid synthesis method is a significant step toward the practical and large-scale production of silver nanocubes for various applications. nih.gov

Table 2: Comparison of Polyol Synthesis Methods for Silver Nanocubes

| Synthesis Method | Mediating Agent | Reaction Time | Resulting Nanocube Size (Edge Length) | Reference |

|---|---|---|---|---|

| Conventional Polyol Synthesis | None | 16–26 hours | Variable | nih.govnih.gov |

| Mediated Polyol Synthesis | Trace amount of Na₂S or NaHS | 3–8 minutes | 25–45 nm | nih.govnih.gov |

Development of Composite Materials for Thermochemical Storage Systems

Sodium sulfide hydrates are considered highly interesting materials for thermochemical heat storage (TCS) due to their high energy density. researchgate.net However, a significant challenge for the commercial application of salt hydrates in TCS systems is ensuring their chemical, physical, and mechanical stability under operational cycling. researchgate.net

To address stability issues, research has focused on the development of composite materials. A proposed method to improve the stability of sodium sulfide hydrate involves blending it with cellulose (B213188). researchgate.net Initial trials on these composite materials have yielded promising results with respect to enhanced material stability. researchgate.net

A life cycle assessment screening various salts for thermochemical energy storage identified a composite material of salt and cellulose nanocrystals (CNC) as a viable option. bohrium.com In this analysis of composite materials, sodium sulfide was ranked as a preferred salt, following magnesium sulfate and zinc sulfate, based on environmental impact and cost. bohrium.com The study noted that while CNC is an effective stabilizing agent, its own production contributes significantly to the environmental impact of the final composite. bohrium.com

Reaction Mechanisms and Pathways in Organic and Inorganic Transformations

Mechanisms of Carbon-Sulfur Bond Formation

The formation of carbon-sulfur bonds is a fundamental process in organic synthesis, leading to the creation of diverse and valuable organosulfur compounds. Sodium sulfide (B99878) nonahydrate is a readily available and effective sulfur source for these transformations.

Thionation Reactions of Carbonyl Compounds

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S) is known as thionation. Sodium sulfide, in conjunction with other reagents, can efficiently thionate carbonyl compounds. For instance, a combination of tetrachlorosilane (B154696) (SiCl₄) and sodium sulfide in acetonitrile (B52724) has been shown to be an effective thionating agent for aromatic aldehydes, producing the corresponding thioaldehydes which often exist as trimers. researchgate.netsciforum.net This reaction proceeds under mild conditions and does not require a catalyst. sciforum.net The driving force for this reaction is the formation of the strong silicon-oxygen (Si-O) bond. sciforum.net

The proposed mechanism involves the in situ generation of a stoichiometric thiosilane species from the reaction of tetrachlorosilane and sodium sulfide. sciforum.net This thiosilane then undergoes a 1,2-addition to the carbonyl group of the aldehyde. sciforum.net For α,β-unsaturated ketones, the reaction with SiCl₄/Na₂S in the presence of a catalytic amount of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) leads to the formation of β-mercapto ketones, which are subsequently isolated as disulfides through auto-oxidative dimerization. researchgate.netsciforum.net

Table 1: Thionation of Aromatic Aldehydes with SiCl₄/Na₂S

| Aldehyde | Product (Trimer) | Yield (%) |

| Benzaldehyde | Trithiobenzaldehyde | Good |

| p-Chlorobenzaldehyde | Tri(p-chlorothiobenzaldehyde) | Good |

| p-Methoxybenzaldehyde | Tri(p-methoxythiobenzaldehyde) | Good |

Data compiled from research findings. researchgate.netsciforum.net

Regioselective Ring Opening of Epoxides as a Sulfur Nucleophile

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening reactions by nucleophiles due to their inherent ring strain. kindai.ac.jp Sodium sulfide acts as a mild sulfur nucleophile for the regioselective ring-opening of epoxides, yielding bis(β-hydroxyalkyl) sulfides. researchgate.net This reaction typically proceeds via an SN2 mechanism, where the sulfide ion attacks the less sterically hindered carbon atom of the epoxide ring. kindai.ac.jplibretexts.org This backside attack results in an inversion of stereochemistry at the reaction center. kindai.ac.jp

The use of a phase-transfer catalyst, such as poly[N-(2-aminoethyl)acrylamido] trimethyl ammonium (B1175870) chloride resin, can facilitate the reaction between the aqueous sodium sulfide and the organic epoxide. researchgate.net For example, the reaction of 2,2-bis(trifluoromethyl)oxiranes with an aqueous solution of sodium sulfide leads to the formation of S[CH₂C(CF₃)₂OH]₂. researchgate.net The regioselectivity is governed by the substitution pattern of the epoxide, with the nucleophile preferentially attacking the less substituted carbon. libretexts.orgyoutube.com

Synthesis of Divinylsulfides through Addition to Arylacetylenes

A convenient and practical method for the direct synthesis of divinylsulfides involves the addition of sodium sulfide to arylacetylenes. researchgate.netresearchgate.net This reaction proceeds in good to excellent yields for both electron-neutral and electron-deficient aromatic systems. researchgate.net However, for electron-rich arylacetylenes, longer reaction times may be necessary. researchgate.net The reaction typically produces a mixture of cis/cis and cis/trans isomers of the bis(2-arylvinyl)sulfide. researchgate.net These divinylsulfides are useful intermediates that can be further oxidized to the corresponding divinylsulfoxides and divinylsulfones. researchgate.net

Table 2: Synthesis of Divinylsulfides from Arylacetylenes and Sodium Sulfide

| Arylacetylene | Product (Divinylsulfide) | Yield (%) |

| Phenylacetylene | Bis(2-phenylvinyl)sulfide | High |

| 4-Chlorophenylacetylene | Bis(2-(4-chlorophenyl)vinyl)sulfide | High |

| 4-Methoxyphenylacetylene | Bis(2-(4-methoxyphenyl)vinyl)sulfide | Moderate (longer reaction time) |

Data based on general findings in the synthesis of divinylsulfides. researchgate.netresearchgate.net

Copper-Catalyzed Thiolation Annulation Reactions in Heterocycle Synthesis

Sodium sulfide is employed in copper-catalyzed thiolation annulation reactions for the synthesis of sulfur-containing heterocycles. researchgate.net A notable example is the synthesis of 2-trifluoromethyl benzothiophenes from 1,4-dihalides. researchgate.netthieme-connect.com This protocol allows for the formation of two carbon-sulfur bonds in a one-pot reaction, even with less reactive dichlorides. researchgate.netthieme-connect.com The copper catalyst facilitates the thiolation and subsequent intramolecular cyclization (annulation) to form the benzothiophene (B83047) ring system. researchgate.net Similarly, N-benzyl-2-iodoaniline can react with potassium sulfide in a copper-catalyzed reaction to form 2-arylbenzothiazoles. rsc.org

Another application is in the synthesis of thiopyranone cores. Alkynones, generated in situ via Sonogashira cross-coupling, react with sodium sulfide nonahydrate in ethanol (B145695) under microwave irradiation. mdpi.com The reaction proceeds through a Michael addition of the sulfide to the ynone, followed by an intramolecular SNAr reaction to yield the fused thiopyranone. mdpi.com

Thiol-Ene Reactions with Alkenes for Thioether Formation

The thiol-ene reaction is a well-established method for the formation of thioethers, involving the addition of a thiol across a double bond. wikipedia.orgvander-lingen.nl Sodium sulfide can participate in a process analogous to the thiol-ene reaction to form thioethers from alkenes. wikipedia.org This reaction can proceed via a free-radical mechanism, often initiated by light or a radical initiator, which leads to an anti-Markovnikov addition of the sulfur species to the alkene. wikipedia.orgvander-lingen.nl The reaction involves the formation of a thiyl radical which adds to the alkene, followed by a chain-transfer step. wikipedia.orgresearchgate.net The reactivity in these reactions can be influenced by the electronic nature of the alkene, with electron-rich alkenes like vinyl ethers being highly reactive. researchgate.net

Reduction Reactions Mediated by this compound

Sodium sulfide is a well-known reducing agent in organic synthesis, particularly for the reduction of nitroarenes. wikipedia.org The Zinin reaction, named after its discoverer, specifically refers to the reduction of aromatic nitro compounds to the corresponding amines using sodium sulfide. wikipedia.org A significant advantage of this method is its chemoselectivity; other reducible functional groups, such as azo groups, often remain intact. wikipedia.org

Hydrated sodium sulfide is effective in reducing 1,3-dinitrobenzene (B52904) derivatives to 3-nitroanilines. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic solution. commonorganicchemistry.com The mechanism of the Zinin reduction is complex and is believed to involve a series of single-electron transfer steps from the sulfide ion to the nitro group, leading to the formation of various intermediates that ultimately yield the amine. This compound has also been used to reduce nitroxides to amines. guidechem.com

Reduction of Nitro Groups to Amines (Zinin Reaction)

This compound is a key reagent in the Zinin reaction, a method for the reduction of aromatic nitro compounds to their corresponding amines. sigmaaldrich.comacs.org This reaction provides an effective pathway for synthesizing anilines from nitrobenzenes. acs.org A notable feature of the Zinin reaction is its selectivity; it can reduce a nitro group in the presence of other reducible functional groups, such as azo groups, aryl halides, and carbon-carbon double bonds. sigmaaldrich.comacs.org This selectivity makes it a valuable tool in the synthesis of complex organic molecules, including some azo dyes. sigmaaldrich.com

The reaction is typically carried out in an aqueous solution. sigmaaldrich.com In the case of dinitro compounds, such as 1,3-dinitrobenzene, hydrated sodium sulfide can be used to selectively reduce one of the nitro groups, yielding the corresponding nitroaniline. sigmaaldrich.com

The stoichiometry of the Zinin reaction can be represented as follows: 4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻ acs.org

Mechanistic studies suggest the in-situ formation of disulfide is crucial for the reaction to proceed. The proposed mechanism involves nitrosobenzenes (ArNO) and phenylhydroxylamines (ArNHOH) as intermediates. acs.org The reaction is named after the Russian organic chemist Nikolay Zinin, who discovered it in 1842. acs.org

| Reactant | Reagent | Product | Key Features |

| Aromatic Nitro Compound (e.g., Nitrobenzene) | This compound | Aromatic Amine (e.g., Aniline) | Selective reduction of the nitro group. sigmaaldrich.comacs.org |

| 1,3-Dinitrobenzene | Hydrated Sodium Sulfide | 3-Nitroaniline | Selective reduction of one nitro group. sigmaaldrich.com |

Conversion of Nitroxides to Amines

Sodium sulfide has been reported to be an effective reagent for the reduction of nitroxides to their corresponding amines. dss.go.th This transformation represents a useful synthetic method for obtaining amines from stable nitroxide radicals.

Reductive Debromination of Vicinal-Dibromides to Olefins

This compound can be employed as a reducing agent for the conversion of vicinal-dibromides to the corresponding olefins through a reductive debromination process. sigmaaldrich.com This reaction provides a method for the formation of carbon-carbon double bonds from 1,2-dibromoalkanes. Studies have shown that sodium sulfide, sometimes under phase-transfer conditions, effectively facilitates the dehalogenation of vic-dihaloalkanes to yield alkenes. acs.org The use of hydrated sodium sulfide under phase transfer conditions has been noted by several researchers as a method for debromination. orientjchem.org

Transition-Metal-Free Semihydrogenation of Diarylalkynes

A significant application of this compound is in the transition-metal-free semihydrogenation of diarylalkynes, which leads to the highly stereoselective synthesis of trans-alkenes (E-alkenes). rsc.orgwikipedia.org This method offers an economical and environmentally friendly alternative to traditional methods that rely on expensive and often toxic transition-metal catalysts. rsc.org

The reaction is typically conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures. rsc.org It has a broad substrate scope, tolerating a variety of functional groups including hydroxyl, amino, ester, and carbonyl groups on both electron-rich and electron-deficient aromatic rings. rsc.org The process has also been shown to be scalable. rsc.org

Investigation of Stereoselectivity and E-Alkene Formation

The semihydrogenation of diarylalkynes using this compound demonstrates high stereoselectivity, predominantly forming the E-alkene isomer with negligible amounts of the Z-alkene or over-reduced alkane products. orientjchem.orgrsc.org This high degree of stereocontrol is a key advantage of this methodology. rsc.org

Deuterium (B1214612) Labeling Studies for Hydrogen Source Elucidation

To understand the source of the hydrogen atoms in the semihydrogenation reaction, deuterium labeling studies have been conducted. These experiments have confirmed that water, present as the hydrate (B1144303) in this compound, serves as the hydrogen donor in this transformation. rsc.org

Polymerization and Polycondensation Reaction Mechanisms

This compound is utilized in the synthesis of various polymeric materials through polymerization and polycondensation reactions. One notable application is the synthesis of poly(alkylene sulfide)s. These polymers can be produced in high yields by reacting α,ω-dihaloalkanes (both dibromo- and dichloroalkanes) with this compound under reflux conditions. vdoc.pubdss.go.th This method is described as a general, simple, and convenient route for the production of a range of poly(alkylene sulfide)s. vdoc.pub The properties of the resulting polymers can be influenced by the specific reaction parameters. dss.go.th

In some cases, the synthesis of cyclic thioanhydrides, which are monomers for polymerization, involves the reaction of sodium sulfide with cyclic anhydrides. liverpool.ac.uk Furthermore, sodium sulfide is a component in the production of polysulfide polymers, where it reacts with organic dihalides. For instance, a series of polysulfide polymers have been synthesized via interfacial polymerization using aqueous sodium sulfide and various organic dichlorides. dss.go.th

| Monomers | Reagent | Polymer Type |

| α,ω-Dihaloalkanes | This compound | Poly(alkylene sulfide)s |

| Cyclic Anhydrides | Sodium Sulfide | Cyclic Thioanhydrides (for subsequent polymerization) |

| Organic Dihalides | Aqueous Sodium Sulfide | Polysulfide Polymers |

Synthesis of Poly(alkylene sulfide)s from Dihaloalkanes

The synthesis of poly(alkylene sulfide)s through the reaction of α,ω-dihaloalkanes with this compound represents a direct and efficient method for producing these versatile polymers. cardiff.ac.ukcardiff.ac.ukresearchgate.net This polycondensation reaction is generally carried out under reflux conditions and is noted for its simplicity and high yields. cardiff.ac.ukresearchgate.net The procedure avoids the need for additional solvents or catalysts, making it a convenient and cost-effective approach. cardiff.ac.uk

The general reaction scheme involves the nucleophilic substitution of the halogen atoms on the dihaloalkane by the sulfide ion from this compound. This process can be successfully applied to a range of α,ω-dihaloalkanes, including both dibromo- and dichloroalkanes, with spacer lengths varying from one to ten carbon atoms. cardiff.ac.ukresearchgate.net Research has indicated that dibromoalkanes are more reactive than their dichloro-counterparts in this synthesis. cardiff.ac.uk The use of dibromoalkanes generally leads to faster reaction times and the formation of polymers with greater average chain lengths and higher molecular weights under comparable conditions. cardiff.ac.uk

The resulting poly(alkylene sulfide)s are valued for their excellent thermal stability, resistance to weathering and solvents, and oil resistance. cardiff.ac.uk These properties make them suitable for a variety of applications, including coatings, adhesives, and sealants. cardiff.ac.uk

Examination of Reaction Parameters on Polymer Properties and Yields

The properties and yields of poly(alkylene sulfide)s are significantly influenced by various reaction parameters, including the molar ratio of reactants and the duration of the reaction. cardiff.ac.uk Systematic studies have been conducted to optimize these parameters to achieve desired polymer characteristics.

One key parameter is the reaction time. For instance, in the synthesis of poly(octamethylene sulfide) from 1,8-dibromooctane (B1199895) and this compound, it has been demonstrated that increasing the reaction time leads to a corresponding increase in the polymer chain length, yield, and melting point. cardiff.ac.uk The average number of repeating units was found to increase progressively with reaction time up to approximately 16 hours. cardiff.ac.uk

The molar ratio of this compound to the dihaloalkane is another critical factor. A molar ratio of 1.5:1 of this compound to dibromomethane (B42720) has been shown to produce poly(methylene sulfide) in a 95% yield after a 4-hour reaction. cardiff.ac.uk The quantity of sodium sulfide has also been shown to affect the chain length of the resulting polymer. cardiff.ac.uk

The nature of the alkyl halide used can also impact the characteristics of the final polymer. For example, when primary alkyl halides are used to terminate the polymerization, the resulting short-chain polymers exhibit melting points in the range of 70-72°C. asau.ru In contrast, the use of secondary alkyl halides for termination results in polymers with slightly lower melting points, in the range of 64-68°C. asau.ru Furthermore, the use of monobromoalkanes for chain termination generally results in higher yields of short-chain oligomers compared to monochloroalkanes, as the bromides terminate the polymerization reaction more rapidly. asau.ru

| Reaction Parameter | Conditions | Outcome |

| Reactant Ratio | 1.5:1 molar ratio of Na₂S·9H₂O to dibromomethane | 95% yield of poly(methylene sulfide) after 4 hours cardiff.ac.uk |

| Reaction Time | Reaction of 1,8-dibromooctane with Na₂S·9H₂O | Chain length, yield, and melting point increase with time up to 16 hours cardiff.ac.uk |

| Terminating Agent | Primary alkyl halides | Short-chain polymers with melting points of 70-72°C asau.ru |

| Terminating Agent | Secondary alkyl halides | Short-chain polymers with melting points of 64-68°C asau.ru |

Influence of Dihaloalkane Spacer Length on Polymerization

The length of the hydrocarbon spacer in the α,ω-dihaloalkane monomer plays a significant role in the polymerization process and the properties of the resulting poly(alkylene sulfide). cardiff.ac.uk The spacer length, which is the number of methylene (B1212753) units (-(CH₂)n-) between the two halogen atoms, has been varied from n=1 to n=10 in studies of this reaction. cardiff.ac.uk

Generally, high yields (90-100%) of polymeric sulfides can be achieved across this range of spacer lengths. cardiff.ac.uk However, the reaction time required to obtain high yields and significant polymer chain lengths can vary. For dihaloalkanes with longer spacer groups (n ≥ 8), longer reflux times (from 8 to 24 hours) and/or a larger excess of this compound may be necessary to produce polymers with a substantial number of repeating units. itu.edu.tr This is likely due to the decreased solubility of the longer chain dihaloalkanes and their intermediate thiolates in the aqueous medium. cardiff.ac.uk

The spacer length also affects the physical properties of the resulting polymers, such as their melting point and solubility. cardiff.ac.uk For example, poly(methylene sulfide) (n=1) is noted for its poor solubility in common organic solvents. cardiff.ac.uk In contrast, polymers with longer spacer groups tend to be more soluble. The use of 1,4-dibromobutane (B41627) (n=4) can lead to a lower yield of the desired polymer due to the competing side reaction that forms the cyclic compound tetrahydrothiophene. itu.edu.tr

| Dihaloalkane Spacer Length (n) | Dihaloalkane | Reaction Time (h) | Yield (%) | Average Repeating Units (y) | Melting Point (°C) |

| 1 | Dibromomethane | 4 | 95 | - | >300 |

| 2 | 1,2-Dibromoethane | 4 | 98 | 42 | 190-192 |

| 3 | 1,3-Dibromopropane | 4 | 97 | 35 | 130-132 |

| 4 | 1,4-Dibromobutane | 4 | 30 | 10 | 100-102 |

| 5 | 1,5-Dibromopentane | 5 | 96 | 24 | 80-82 |

| 6 | 1,6-Dibromohexane | 5 | 98 | 28 | 90-92 |

| 7 | 1,7-Dibromoheptane | 5 | 97 | 30 | 74-76 |

| 8 | 1,8-Dibromooctane | 5 | 90 | 15 | 86-88 |

| 9 | 1,9-Dibromononane | 16 | 96 | 18 | 70-72 |

| 10 | 1,10-Dibromodecane | 24 | 98 | 20 | 78-80 |

| Data synthesized from research findings. cardiff.ac.ukitu.edu.tr |

Investigation of Trans/Cis Isomerization during Polymer Formation

A review of the available scientific literature indicates that specific investigations into the trans/cis isomerization during the polycondensation of dihaloalkanes with this compound have not been extensively reported. The primary focus of research in this area has been on reaction kinetics, optimization of yields, and the physical properties of the resulting polymers.

While conformational analysis of poly(alkylene sulfide)s has been conducted, this research focuses on the rotational isomers (gauche and trans conformations) of the C-C and C-S bonds within the already formed polymer chain, rather than isomerization at a double bond during synthesis. acs.org The synthesis of poly(alkylene sulfide)s from saturated dihaloalkanes does not inherently involve the formation of carbon-carbon double bonds where trans/cis isomerism would be a primary consideration.

Research on trans/cis isomerization in other types of sulfur-containing polymers, such as allylically unsaturated di- and polysulfides, has been documented, but the mechanisms described are specific to those unsaturated systems and are not directly applicable to the saturated poly(alkylene sulfide)s formed from dihaloalkanes. rsc.org Therefore, the role and investigation of trans/cis isomerization during the specific polymer formation from dihaloalkanes and this compound remains an area with limited available data.

Role and Advantages of Phase Transfer Catalysis in Polymer Synthesis

Phase transfer catalysis (PTC) is a valuable technique employed to enhance the synthesis of poly(alkylene sulfide)s from dihaloalkanes and sodium sulfide. researchgate.net This method is particularly useful because it facilitates the reaction between reactants that are in different, immiscible phases—typically an aqueous phase containing the ionic sodium sulfide and an organic phase (or the neat dihaloalkane). rsc.orgresearchgate.net

The fundamental role of a phase transfer catalyst is to transport the sulfide anion (S²⁻) or hydrosulfide (B80085) anion (HS⁻) from the aqueous phase to the organic phase where it can react with the dihaloalkane. rsc.org Commonly used phase transfer catalysts for this purpose are quaternary ammonium or phosphonium (B103445) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and didecyldimethylammonium bromide. cardiff.ac.ukresearchgate.net These catalysts have a lipophilic cation that can pair with the sulfide anion, rendering it soluble in the organic phase. rsc.org

The advantages of using phase transfer catalysis in this polymerization include:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate can be significantly accelerated. rsc.org

Milder Reaction Conditions: PTC can often enable reactions to proceed under milder conditions, such as lower temperatures, than would otherwise be required. rsc.org

Higher Yields and Molecular Weights: The use of a phase transfer catalyst can lead to the formation of higher molecular weight poly(alkylene sulfide)s in good yields (86-99%). cardiff.ac.uk This is particularly true for the synthesis of polymers from dibromoalkanes with longer spacer groups (8-11 carbon atoms). cardiff.ac.uk

Improved Efficiency for Less Reactive Monomers: In some cases, the presence of a phase transfer catalyst is crucial for the polymerization to occur efficiently. For instance, the polymerization of certain monomers may be inefficient or not proceed at all without a PTC. researchgate.net

Reduced Side Reactions: By promoting the desired polycondensation reaction, PTC can help to minimize side reactions, such as the formation of cyclic oligomers. cardiff.ac.uk

The mechanism of phase transfer catalysis in this context involves the onium salt (Q⁺X⁻) exchanging its anion (X⁻) for a sulfide or hydrosulfide anion from the aqueous phase. The resulting lipophilic ion pair (Q⁺)₂(S²⁻) or Q⁺(HS⁻) then diffuses into the organic phase, where the sulfide/hydrosulfide anion reacts with the dihaloalkane. The onium cation then returns to the aqueous phase to repeat the cycle. rsc.org

Inorganic Reactions and Complexation

This compound is widely utilized in inorganic chemistry and various industrial processes as an effective precipitating agent for the removal of heavy metal ions from aqueous solutions. cardiff.ac.ukacs.org The underlying principle of this application is the low solubility of most metal sulfides in water. acs.org When an aqueous solution of sodium sulfide is added to a solution containing dissolved metal ions, a precipitation reaction occurs, leading to the formation of solid, insoluble metal sulfides. acs.org

This process is effective for a wide range of heavy metals, including lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), mercury (Hg²⁺), nickel (Ni²⁺), silver (Ag⁺), and chromium (Cr⁶⁺, which is first reduced to Cr³⁺). acs.org The general reaction can be represented as:

M²⁺(aq) + Na₂S(aq) → MS(s) + 2Na⁺(aq)

where M²⁺ represents a divalent metal ion.

The precipitation of metal sulfides is highly dependent on the pH of the solution. acs.org Generally, these reactions are carried out under neutral to slightly alkaline conditions (pH 7.0 to 9.0). acs.org The solubility products (Ksp) of metal sulfides are typically very low, which allows for the removal of metal ions to very low concentrations. acs.org For example, the Ksp for copper sulfide (CuS) is approximately 1.2 x 10⁻³⁷, and for lead sulfide (PbS) it is 7.0 x 10⁻²⁹, indicating their extreme insolubility. acs.org

The effectiveness of sodium sulfide as a precipitating agent also stems from the high reactivity of the sulfide ion (S²⁻) and hydrosulfide ion (HS⁻) with heavy metal ions over a broad pH range. acs.org In aqueous solution, sodium sulfide hydrolyzes to form a mixture of S²⁻, HS⁻, and hydrogen sulfide (H₂S), with the relative concentrations of each species being pH-dependent. cardiff.ac.uk

Oxidation Reactions in the Presence of Oxygen and Carbon Dioxide

2Na₂S + 3O₂ + 2CO₂ → 2Na₂CO₃ + 2SO₂ wikipedia.org

In aqueous solutions, the oxidation process can be more intricate. When dissolved in water, sodium sulfide hydrolyzes to form sodium hydrosulfide (NaSH) and sodium hydroxide (B78521) (NaOH). vedantu.com This aqueous sulfide is readily oxidized by atmospheric oxygen. sciencemadness.org The presence of both oxygen and carbon dioxide in the air can lead to the formation of a mixture of products, including sodium thiosulfate (B1220275) and sodium sulfite (B76179), in addition to sodium carbonate. canada.ca In some atmospheric conditions, the oxidation can proceed further to ultimately yield sulfate (B86663) compounds. rowe.com.au The process in dilute solutions may also involve the liberation of unstable thiosulphuric acid due to the presence of carbonic acid (from dissolved CO₂), which then decomposes. sciencemadness.org

Table 1: Products of Sodium Sulfide Oxidation

| Reactants | Products | Conditions |

|---|---|---|

| Sodium Sulfide (Na₂S), Oxygen (O₂), Carbon Dioxide (CO₂) | Sodium Carbonate (Na₂CO₃), Sulfur Dioxide (SO₂) | Heating wikipedia.orgvedantu.com |

| Aqueous Sodium Sulfide, Air (Oxygen, Carbon Dioxide) | Sodium Thiosulfate, Sodium Sulfite, Sodium Carbonate | Aqueous solution exposed to air canada.ca |

| Aqueous Sodium Sulfide, Oxygen | Sodium Thiosulfate | Atmospheric oxidation in solution sciencemadness.org |

| Hydrogen Sulfide (from Na₂S hydrolysis), Oxygen, Ozone | Sulfur Dioxide, Sulfate compounds | Atmospheric oxidation rowe.com.au |

Polysulfide Formation from Reaction with Elemental Sulfur

This compound reacts readily with elemental sulfur (S₈) to form sodium polysulfides. wikipedia.org This reaction is a cornerstone of sulfur chemistry, providing a route to soluble forms of sulfur with versatile reactivity. In this process, the sulfide ion (S²⁻) from sodium sulfide acts as a nucleophile, attacking the eight-membered ring of elemental sulfur and opening it to form a polysulfide chain. cjps.org The general equation for this reaction can be written as:

Na₂S + (n-1)S → Na₂Sₙ

The value of 'n' can vary, leading to a mixture of polysulfides such as sodium disulfide (Na₂S₂), sodium trisulfide (Na₂S₃), sodium tetrasulfide (Na₂S₄), and so on. wikipedia.orgsciencemadness.org The resulting solution is typically yellow to reddish-brown, with the color deepening as the sulfur chain length increases. This reaction can be performed in various solvents; for instance, elemental sulfur can be dissolved in tetrahydrofuran (B95107) (THF) in the presence of this compound to facilitate the reaction. cjps.org These sodium polysulfides are themselves reactive species and are used as intermediates in the synthesis of sulfur-rich polymers and other organosulfur compounds. cjps.orgresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound. These theoretical approaches allow for the investigation of transient species, reaction energy profiles, and mechanistic pathways that are often difficult to observe experimentally.

Proposed Mechanistic Pathways for Novel Transformations

Theoretical studies have been instrumental in understanding the role of this compound in complex synthetic sequences. For instance, in the multi-step synthesis of advanced materials like fluoroladderene monomers, this compound is used as a key reagent to construct sulfur-containing intermediates. researchgate.net While the direct computational analysis of the Na₂S reaction step may not always be the focus, understanding the electronic structure and reactivity of the resulting sulfide intermediate is crucial for predicting the outcomes of subsequent, often computationally modeled, reaction steps. researchgate.net

In other novel transformations, such as the synthesis of pyrithiobac (B56207) derivatives, this compound serves as a nucleophile to introduce a sulfhydryl group onto an aromatic ring. nih.gov Molecular simulations of the final products in such syntheses help in understanding their biological activity and structure-activity relationships. nih.gov Furthermore, in biochemical systems, mechanistic pathways for the formation of persulfides and polysulfanes from the reaction of H₂S (which can be generated from Na₂S) with biological molecules like S-nitrosoglutathione (GSNO) have been proposed. nih.gov It is suggested that sulfur catenation (chain formation) may proceed through reactions involving sulfide and sulfur-oxide species, a pathway ripe for computational investigation. nih.gov

Studies on Thiyl Radical Generation and Subsequent Reactivity

The sulfide ion (S²⁻) or its protonated form, the bisulfide ion (HS⁻), present in aqueous solutions of this compound, can be a precursor to thiyl radicals (RS• or HS•). sciencemadness.org One proposed mechanism for this involves the reaction of the bisulfide ion with a transition metal ion, such as iron(III), in an electron transfer process:

HS⁻ + Fe(III) → HS• + Fe(II) sciencemadness.org

These highly reactive thiyl radicals can initiate a variety of subsequent reactions. Computational studies on sulfide radical cations, a type of thiyl radical, have explored their structure and reactivity, particularly in the context of photooxygenation reactions. acs.org Although these radicals are often transient and difficult to detect directly, computational chemistry can model their formation, stability, and reaction pathways, providing insights into mechanisms that are not fully accessible through experimental means alone. acs.org

Computational Modeling of Polysulfide Formation and Scavenging Effects

The formation of polysulfides from the reaction of sodium sulfide with elemental sulfur is a process well-suited for computational modeling. Theoretical approaches can be used to map the potential energy surface of the nucleophilic attack of the sulfide ion on the S₈ ring. These models can help predict the most favorable pathways for ring-opening and subsequent chain elongation, leading to the formation of various Na₂Sₙ species.

Kinetic studies of polysulfide formation provide crucial experimental data that can be used to benchmark and refine computational models. researchgate.net A detailed kinetic analysis of the reaction between hydrogen sulfide and elemental sulfur has highlighted the complexity of the reaction network and the influence of factors like pH. researchgate.net Computational modeling can complement such studies by:

Calculating the geometries and energies of different polysulfide dianions (Sₙ²⁻).

Simulating the step-wise addition of sulfur atoms to the growing polysulfide chain.

Investigating the role of the solvent in stabilizing the charged intermediates.

Modeling the subsequent reactions of polysulfides, such as their "scavenging" of other reactive species, which is relevant to their use in various applications.

Table 2: Application of Computational Methods to Sulfide Chemistry

| Area of Study | Computational Technique | Insights Gained |

|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT), CASSCF, CASPT2 | Reaction coordinate diagrams, transition state energies, prediction of product structures researchgate.net |

| Biological Activity | Molecular Docking, Molecular Dynamics (MD) | Understanding of binding modes, structure-activity relationships of sulfide-derived compounds nih.gov |

| Radical Reactivity | Ab initio methods, DFT | Characterization of radical species (e.g., sulfide radical cations), reaction pathways acs.org |

| Polysulfide Formation | Quantum Mechanics (QM) | Energetics of S-S bond formation, stability of different polysulfide chain lengths |

Applications in Chemical Synthesis and Industrial Processes Academic Focus

Advanced Reagent in Organic Synthesis

Sodium sulfide (B99878) nonahydrate serves as a versatile reagent in organic synthesis, facilitating a range of transformations.

Catalytic Roles in Thioamide Synthesis

Sodium sulfide nonahydrate has been effectively employed as a catalyst in the synthesis of N-substituted pyridine-2-thiocarboxamides through a modified Willgerodt-Kindler reaction. researchgate.net This method has been successful in preparing various thioamides with both aromatic and aliphatic substituents in good to excellent yields. researchgate.net In some protocols, sodium sulfide acts as a sulfur source in water for the synthesis of thioamides from aldehydes and N-substituted formamides, a method that is practical and efficient. organic-chemistry.orgmdpi.com The hydrolysis of formamide (B127407) by sodium sulfide can release hydrogen sulfide, which promotes the reaction. mdpi.com This approach has demonstrated tolerance for various functional groups, making it suitable for late-stage modifications of bioactive molecules. organic-chemistry.orgmdpi.com

Synthesis of Substituted Bicyclic Thia-heterocycles

A one-pot method for synthesizing disubstituted bicyclic thia-heterocycles has been developed using this compound. researchgate.net This process involves a formal double [5+1] annulation of dialkenoylketene dithioacetals in dimethylformamide (DMF). researchgate.netthieme-connect.com

Development of Thiochromen-4-one Derivatives

A straightforward and practical method for creating thiochromen-4-one derivatives involves domino reactions between 1-(2-alkoxyaryl)-3-akylprop-2-yn-1-ones and this compound. rsc.orgrsc.org This reaction proceeds through sequential addition and cyclization, which includes the cleavage of aromatic C–O bonds. rsc.orgrsc.org Additionally, 4H-thiochromen-4-ones can be synthesized in a one-pot, three-component reaction starting from aroyl chlorides, alkynes, and this compound. researchgate.netrsc.org

Preparation of Symmetrical Alkyl Disulfides

A mild and efficient method for synthesizing symmetrical alkyl disulfides utilizes a mixture of sodium sulfide and sulfur with alkyl halides. researchgate.net The reaction is facilitated by a phase-transfer catalyst, didecyldimethylammonium bromide (DDAB), and proceeds rapidly at room temperature to give good to excellent yields. researchgate.nethuji.ac.il

Production of Specialized Sulfur Dyes and Rubber Chemicals

Sodium sulfide is a key component in the production of sulfur dyes and rubber chemicals. guidechem.comwikipedia.orgalfachemic.comcamachem.com In the textile industry, it is used as a bleaching, desulfurizing, and dechlorinating agent. wikipedia.orgcamachem.comnih.gov It also serves as a sulfonation and sulfomethylation agent in chemical manufacturing. wikipedia.orgcamachem.com The production of sulfur dyes is a significant application of sodium sulfide. guidechem.comalfachemic.com

Data Tables

Table 1: Applications of this compound in Organic Synthesis

| Application | Reactants | Key Features |

| Thioamide Synthesis | Aldehydes, N-substituted formamides, Sodium sulfide | Aqueous medium, catalyst-free option, good functional group tolerance. organic-chemistry.orgmdpi.com |

| Bicyclic Thia-heterocycles | Dialkenoylketene dithioacetals, this compound | One-pot synthesis, formal double [5+1] annulation. researchgate.net |

| Thiochromen-4-one Derivatives | 1-(2-alkoxyaryl)-3-akylprop-2-yn-1-ones, this compound | Domino reaction, cleavage of C-O bonds. rsc.orgrsc.org |

| Symmetrical Alkyl Disulfides | Alkyl halides, Sodium sulfide, Sulfur | Phase-transfer catalysis, mild conditions. researchgate.nethuji.ac.il |

| Sandmeyer-Type Reactions | Aryl diazonium salts, Sodium sulfide | Nucleophilic substitution. wikipedia.orgwikiwand.com |

Table 2: Industrial Process Applications of Sodium Sulfide

| Industry | Application | Function |

| Textile | Sulfur Dyes | Key ingredient in dye synthesis. guidechem.comalfachemic.com |

| Textile | Processing | Bleaching, desulfurizing, and dechlorinating agent. wikipedia.orgcamachem.comnih.gov |

| Rubber | Chemical Manufacturing | Production of various rubber chemicals. guidechem.comwikipedia.orgalfachemic.comcamachem.com |

| Chemical | Synthesis | Sulfonation and sulfomethylation agent. wikipedia.orgcamachem.com |

Role in Material Science and Nanotechnology

This compound (Na₂S·9H₂O) is a crucial inorganic compound that serves as a versatile precursor and reagent in the advanced fields of material science and nanotechnology. Its utility stems from its role as a readily available source of sulfide ions, which are fundamental in the synthesis of a wide array of functional materials. The compound's applications range from the development of next-generation energy storage systems to the fabrication of high-performance catalysts and novel coating materials.

Precursor Material for Advanced Battery Technologies (Sodium-Ion and Sodium-Sulfur Batteries)

This compound is a key material in the development of advanced battery technologies, specifically sodium-ion (Na-ion) and room-temperature sodium-sulfur (Na-S) batteries. fishersci.ptresearchgate.net These battery types are considered promising alternatives to lithium-ion technology, primarily due to the natural abundance and low cost of sodium.

In the context of Sodium-Sulfur (Na-S) batteries , this compound is a fundamental precursor for creating the sulfur-based cathode. researchgate.net It is used to prepare sodium polysulfide (Na₂Sₓ) solutions, which are active materials in the battery's electrochemical reactions. researchgate.net Research into Na-S battery chemistry involves reacting sodium sulfide with elemental sulfur in specific stoichiometric ratios to form various polysulfide species (e.g., Na₂S₄, Na₂S₆, Na₂S₈). researchgate.netacs.org Understanding the evolution of these polysulfides during the charge-discharge cycle is critical for improving battery performance, and sodium sulfide is the starting point for these investigations. acs.org The formation of soluble polysulfides can lead to poor cycling performance, a challenge that researchers are actively addressing. researchgate.net

For Sodium-Ion (Na-ion) batteries , bimetallic sulfides have emerged as promising anode materials due to their high theoretical specific capacity. nih.gov While not always a direct precursor in the final electrode material, sodium sulfide can be used in the synthesis process. For instance, in the hydrothermal synthesis of certain metal sulfide anodes, a sodium sulfide solution provides the necessary sulfur source to form the desired nanostructured metal sulfide. nih.gov

Development of Catalysts for Diverse Chemical Reactions

This compound serves as an essential sulfur source in the synthesis of advanced catalysts for critical chemical reactions, including water splitting for hydrogen production and hydrodesulfurization in the petrochemical industry.

Recent research has focused on producing hydrogen, a clean energy source, through electrochemical water splitting. researchgate.netgreenpublisher.id In this area, this compound is utilized in the hydrothermal sulfidation process to create iron-based nanomaterial catalysts. researchgate.netgreenpublisher.idundiksha.ac.id The synthesis involves reacting an iron source with varying concentrations of this compound to produce iron sulfide-iron hydroxide (B78521) composite materials on a substrate like nickel foam. researchgate.netundiksha.ac.id

Studies have shown that the concentration of this compound directly influences the characteristics and performance of the resulting catalyst. researchgate.netgreenpublisher.idresearchgate.net As the concentration is increased, iron sulfide peaks become more prominent, and the material's morphology changes from nano walls to nanoscale particles. researchgate.netgreenpublisher.idresearchgate.net These synthesized iron-based catalysts have demonstrated excellent performance for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are the two half-reactions of water splitting. researchgate.netgreenpublisher.idundiksha.ac.id The resulting iron sulfide has shown potential as a good catalyst for OER with a small overpotential, while the associated iron hydroxide can be an effective catalyst for HER. researchgate.netgreenpublisher.idresearchgate.net

| This compound Concentration | Observed Sample Color | Catalyst Performance Metric | Value | Reference |